

The chemical structure and properties of A-443654

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An In-depth Technical Guide to A-443654 (Rizavasertib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-443654, also known as Rizavasertib, is a potent and highly selective, ATP-competitive, and reversible pan-Akt inhibitor.[1][2][3] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a critical serine/threonine kinase node in cellular signaling pathways that govern cell proliferation, survival, metabolism, and angiogenesis.[4] Due to the frequent hyperactivation of the PI3K/Akt pathway in human cancers, A-443654 has been a subject of significant interest in oncology research. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties

A-443654 is a derivative of indazole-pyridine compounds.[1][3][5]

- IUPAC Name: (2S)-1-(1H-indol-3-yl)-3-[[5-(3-methyl-2H-indazol-5-yl)-3-pyridinyl]oxy]propan-2-amine[6]
- Synonyms: A 443654, A443654, Rizavasertib[6][7][8]
- Chemical Formula: C24H23N5O[4][6][7][9]



Table 1: Physicochemical Properties of A-443654

Property	Value	Reference
CAS Number	552325-16-3	[4][6][7][9]
Molecular Weight	397.47 g/mol	[1][9]
Appearance	Solid	[7]
Solubility	Insoluble in H ₂ O; ≥19.85 mg/mL in DMSO; ≥44.3 mg/mL in EtOH	[7]

Mechanism of Action

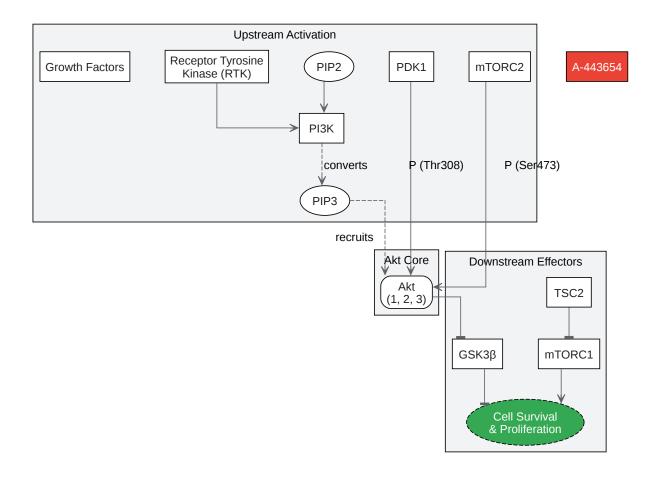
A-443654 functions as a pan-inhibitor of Akt kinases by binding to the ATP-binding pocket, thus preventing the phosphorylation of downstream substrates.[1][7] It demonstrates high potency with equal efficacy against Akt1, Akt2, and Akt3 isoforms.[8]

A peculiar and widely reported characteristic of A-443654 is its induction of "paradoxical" hyperphosphorylation of Akt at its key regulatory sites, Threonine 308 (Thr308) and Serine 473 (Ser473).[2][10] This occurs concurrently with the potent inhibition of downstream signaling.[2] This feedback event is dependent on PI3K activity and the mTORC2 complex.[11] Despite the increased phosphorylation of the Akt protein itself, its kinase activity is effectively inhibited, leading to a decrease in the phosphorylation of its downstream targets, including GSK3 α / β , TSC2, and mTOR.[7][10]

Signaling Pathway Inhibition

The primary mechanism of A-443654 is the disruption of the PI3K/Akt/mTOR signaling cascade. By inhibiting Akt, it effectively blocks signals that promote cell survival and proliferation. This leads to several key cellular outcomes, including cell cycle arrest and apoptosis.





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Caption: PI3K/Akt signaling pathway with A-443654 inhibition point.

Quantitative Biological Activity



A-443654 is characterized by its picomolar potency against Akt kinases. Its efficacy has been quantified in various cellular assays, demonstrating potent inhibition of tumor cell proliferation and induction of apoptosis.

Table 2: In Vitro Potency and Efficacy of A-443654

Parameter	Target/Cell Line	Value	Reference
Ki	Akt1	160 pM	[1][7][8][12]
EC50	Tumor Proliferation (MiaPaCa-2 cells)	100 nM	[7][12]
EC50	Apoptosis Induction (CLL cells)	0.63 μΜ	[7][12]
IC50	SNCA-Luc Reporter Activity	251 nM	[10]

Key Experimental Findings and Protocols In Vitro Cellular Effects

- Cell Cycle Arrest: Treatment with A-443654 induces a G2/M phase accumulation in cancer cell lines.[4][7][13] This is linked to its ability to interfere with mitotic progression through the transcriptional regulation of Aurora A kinase, a key protein for mitotic entry and spindle formation.[13][14]
- Apoptosis: The compound effectively induces apoptosis in various cancer cells, including chronic lymphocytic leukemia and pancreatic cancer cells.[7][12]
- Neurodegenerative Disease Models: In cellular models of Parkinson's disease, A-443654
 has been shown to lower the expression of α-synuclein (SNCA) and normalize markers of
 endoplasmic reticulum (ER) stress and autophagy, suggesting a potential therapeutic avenue
 beyond oncology.[10]

In Vivo Efficacy

In preclinical mouse xenograft models, A-443654 demonstrated significant tumor growth inhibition.



- MiaPaCa-2 Pancreatic Cancer Model: Administration of A-443654 at 7.5 mg/kg/day resulted in significant inhibition of tumor growth.[7] The combination with rapamycin showed greater efficacy than either agent alone.[7]
- 3T3-Akt1 Tumor Model: The compound also effectively inhibited tumor growth in a murine fibroblast model expressing active Akt.[7][8]

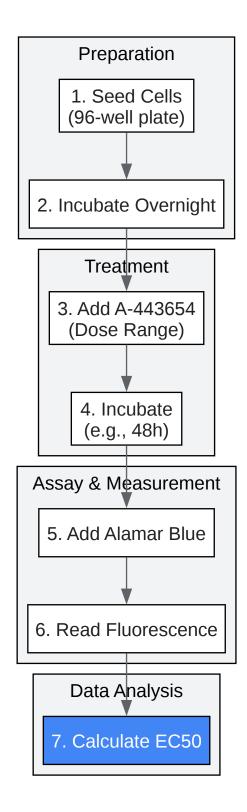
Experimental Protocol Outlines

Detailed experimental protocols are often proprietary; however, published literature provides an outline of the methodologies used to characterize A-443654.

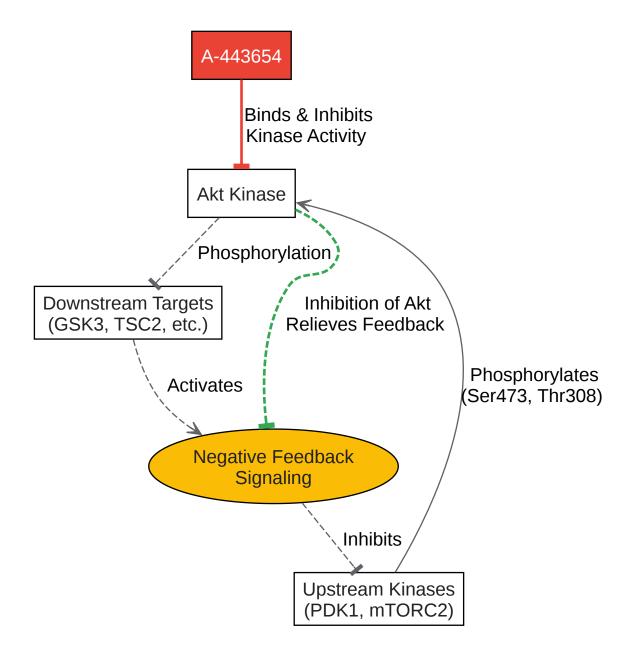
5.3.1 Cell Proliferation Assay (Alamar Blue) A common method to assess the effect of A-443654 on cell viability.

- Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
- Treatment: Treat cells with a dose range of A-443654 for a specified duration (e.g., 48-72 hours).
- Reagent Addition: Wash cells with PBS and add Alamar Blue reagent diluted in growth media.
- Incubation: Incubate plates until color change is observed.
- Measurement: Read fluorescence using a microplate reader (e.g., excitation 544 nm, emission 595 nm).
- Analysis: Calculate EC₅₀ values from dose-response curves.[12]









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